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Compound of Interest

Compound Name: Dexketoprofen

Cat. No.: B022426

Introduction

Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) that acts as a
potent analgesic and anti-inflammatory agent.[1][2][3] Its efficacy is, however, limited by a short
biological half-life, necessitating frequent administration to maintain therapeutic effect.[1][2][3]
The development of controlled-release formulations for oral administration is a key strategy to
overcome this limitation, aiming to reduce dosing frequency, minimize side effects, and improve
patient compliance.[1][2][4] This document provides detailed application notes and protocols for
the formulation and evaluation of controlled-release Dexketoprofen trometamol matrix tablets.

These notes are intended for researchers, scientists, and drug development professionals
engaged in the formulation of oral solid dosage forms. The protocols described herein are
based on established methodologies for developing and characterizing controlled-release
matrix tablets using various polymers.

Rationale for Controlled-Release Formulation

Dexketoprofen trometamol is an ideal candidate for controlled-release formulation due to its
short biological half-life of approximately 0.5 hours.[1] A controlled-release dosage form can

maintain constant plasma levels of the drug, offering sustained therapeutic effects with lower
doses and a reduced likelihood of side effects.[1][4] Matrix-type tablets, employing polymers
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such as hydroxypropyl methylcellulose (HPMC), Eudragit, and Carbopol, are a common and
effective approach to achieve controlled drug release.[1][2][4]

Experimental Protocols
Materials and Equipment

Materials:

Dexketoprofen trometamol (DT)

o Hydroxypropyl methylcellulose (HPMC) (low and high viscosity)

e Eudragit RS

e Carbopol 934P NF

e Lactose (filler)

e Magnesium stearate (lubricant)

o Ethanol (granulating fluid)

0.1 N Hydrochloric acid (HCI)

0.2 M Trisodium phosphate dodecahydrate (NazsPOa4-12H20)

2N Sodium hydroxide (NaOH)

Equipment:

Single punch tablet press

Hardness tester

Friability tester

USP dissolution apparatus (paddle method)

UV-Vis Spectrophotometer
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e Sieve (1250 mesh)
e Analytical balance

e pH meter

Preparation of Controlled-Release Matrix Tablets

Two primary methods can be employed for the preparation of Dexketoprofen trometamol
matrix tablets: direct compression and wet granulation. The choice of method depends on the
flow properties of the powder blend.

2.2.1. Direct Compression Method
This method is suitable for formulations with good flowability.

o Weighing: Accurately weigh all the required ingredients (Dexketoprofen trometamol,
polymer, filler, and lubricant) as per the formulation table below.

e Blending: Thoroughly mix the drug and polymer in a suitable blender for 15 minutes.
 Lubrication: Add magnesium stearate to the blend and mix for an additional 5 minutes.
o Compression: Compress the final blend into tablets using a single punch tablet press.
2.2.2. Wet Granulation Method

This method is employed for formulations with poor flowability, particularly those containing
Eudragit RS.[2]

Weighing: Accurately weigh Dexketoprofen trometamol, polymer, and filler.

Dry Mixing: Mix the weighed ingredients in a blender for 15 minutes.

Granulation: Add ethanol as a granulating fluid to the powder blend and mix until a coherent
mass is formed.

Sieving: Pass the wet mass through a 1250 mesh sieve to form granules.
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» Drying: Dry the granules at a suitable temperature until the desired moisture content is
achieved.

e Lubrication: Add magnesium stearate to the dried granules and blend for 5 minutes.

o Compression: Compress the lubricated granules into tablets.

Characterization of Tablets

The prepared tablets should be evaluated for their physical properties to ensure they meet
pharmacopeial specifications.

Weight Variation: Weigh 20 tablets individually and calculate the average weight. The
individual weights should be within the acceptable limits of the average weight.

e Thickness: Measure the thickness of 10 tablets using a vernier caliper.
o Hardness: Determine the crushing strength of 10 tablets using a hardness tester.

 Friability: Subject 10 tablets to friability testing for a specified number of rotations and
calculate the percentage of weight loss. The friability should be less than 1%.

In Vitro Dissolution Studies

In vitro dissolution testing is crucial to evaluate the drug release profile from the controlled-
release tablets.

Apparatus: USP paddle method (Apparatus 2).

Dissolution Medium:

o First 2 hours: 750 mL of 0.1 N HCI.[1]

o After 2 hours: Add 250 mL of 0.2 M NasPOa4-12H20 and adjust the pH to 6.8 with 2N HCI
or 2N NaOH.[1]

Paddle Speed: 50 rpm.[1]

Temperature: 37 £ 0.5 °C.
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o Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24

hours) and replace with an equal volume of fresh dissolution medium.

e Analysis: Analyze the drug concentration in the samples using a UV-Vis spectrophotometer

at the Amax of Dexketoprofen trometamol.

Data Presentation

The following tables summarize the quantitative data for formulation composition and physical

characteristics of the prepared tablets.

Table 1. Formulation Composition of Dexketoprofen Trometamol Controlled-Release Tablets

Dexketo ]
HPMC . Magnesi
Formula profen . Eudragi Carbop Total
. (High Lactose um .
tion Trometa ] ] tRS ol 934P Weight
Viscosit (mg) Stearate
Code mol (mg) NF (mg) (mg)
y) (mg) (mg)
(mg)
F1 75 50 - 73 2 200
F2 75 75 - 48 2 200
F3 75 50 73 2 200
F4 75 75 48 2 200
F5 75 - 50 73 2 200
F6 75 - 75 48 2 200

Table 2: Physical Characteristics of Dexketoprofen Trometamol Controlled-Release Tablets
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. Thickness .
Formulation Hardness (N) L Weight
(cm) (Mean £ Friability (%) .
Code (Mean * SD) Variation (%)
SD)
F1 0.245 + 0.004 150.5+7.5 <1 <2
F2 0.246 = 0.003 155.2+8.1 <1 <2
F3 0.242 + 0.005 140.8 £ 6.9 <1 <2
F4 0.247 £ 0.003 160.7 £ 8.1 <1 <2
F5 0.243 + 0.002 120.3+5.8 <1 <2
F6 0.241 £ 0.003 112.6 £ 9.0 <1 <2
Visualizations

Experimental Workflow
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Caption: Experimental workflow for formulation and evaluation.
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Mechanism of Action of Dexketoprofen
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Caption: Dexketoprofen's mechanism of action.

Conclusion
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The protocols and data presented provide a comprehensive guide for the formulation and
evaluation of controlled-release Dexketoprofen trometamol matrix tablets. By utilizing different
polymers and manufacturing techniques, it is possible to modulate the drug release profile to
achieve a sustained therapeutic effect. The successful development of such a formulation can
significantly improve the management of pain and inflammation by offering a more convenient
and potentially safer treatment option compared to immediate-release dosage forms.[1][2][5]
Further in vivo studies are recommended to establish the in vitro-in vivo correlation and confirm
the efficacy of the optimized formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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